Lipophilicity and Hydrogen-Bond Acceptor Profile Contrast with 4-Trifluoromethyl Analog
The 2-methyl-substituted pyrimidine (target) exhibits significantly lower lipophilicity (XLogP3 3.1) and fewer hydrogen-bond acceptors (HBA 5) than its 4-trifluoromethyl analog (XLogP3 3.6, HBA 8). This difference (ΔXLogP3 −0.5, ΔHBA −3) is predicted to reduce non-specific protein binding and improve aqueous solubility, favoring the target compound for oral bioavailability optimization in lead-oriented campaigns [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 3.1; HBA 5 |
| Comparator Or Baseline | 4-Trifluoromethyl analog (CID 126872829): XLogP3 3.6; HBA 8 |
| Quantified Difference | ΔXLogP3 = −0.5 (target less lipophilic); ΔHBA = −3 (target fewer HBA) |
| Conditions | Calculated by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24 |
Why This Matters
Lower lipophilicity and reduced HBA count correlate with improved developability profiles, making the target compound a more attractive starting point for lead optimization than the CF3 analog.
- [1] PubChem Compound Summary for CID 126872868, 2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 126872829, 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information (2025). View Source
